2-[4-(2-氟苯基)哌嗪-1-基]-2-氧代乙基 2-苯基丁酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate, also known as FPB, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPB has shown promising results in various studies related to the treatment of neurological disorders, cancer, and inflammation.
科学研究应用
Inhibition of Human Equilibrative Nucleoside Transporters (ENTs)
Research: has shown that analogues of the compound, such as FPMINT, act as novel inhibitors of ENTs, which are crucial for nucleotide synthesis, adenosine function regulation, and chemotherapy . These inhibitors are more selective for ENT2 over ENT1, offering a potential therapeutic approach for conditions where modulation of nucleoside transport is beneficial.
Antimicrobial and Antitubercular Properties
Compounds related to the piperazine and pyrazole derivatives have been highlighted for their potential antimicrobial and antitubercular properties. This suggests that the compound could be researched further for its efficacy against bacterial infections, especially tuberculosis.
Urease Inhibition
Benzimidazole derivatives, which share a structural similarity with the compound, have been effective as urease inhibitors . This is significant for medical research as inhibiting urease enzymes can prevent ureolytic bacterial infections, which are a major concern in clinical settings.
Poly (ADP-Ribose) Polymerase (PARP) Targeting in Cancer Therapy
Some derivatives have been developed to target PARP in human breast cancer cells . Given the structural similarity, the compound could be studied for its potential efficacy in enhancing the treatment of breast cancer by inhibiting PARP activity.
Alpha1-Adrenergic Receptor Antagonism
Derivatives of the compound have shown therapeutic potential as ligands for alpha1-adrenergic receptors . These receptors are implicated in various disorders, and antagonism of these receptors can be a therapeutic approach for diseases like hypertension and congestive heart failure.
Neurodegenerative and Psychiatric Conditions
The compound’s analogues have been associated with neurodegenerative and psychiatric conditions due to their interaction with G protein-coupled receptors . Research into this compound could uncover new treatments for conditions like Alzheimer’s disease and depression.
作用机制
Target of Action
The primary targets of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . The compound is more selective to ENT2 than to ENT1 . The inhibitory effect of the compound is irreversible and non-competitive .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . This can lead to downstream effects such as changes in cell signaling and potentially cell death .
Pharmacokinetics
Similar compounds have shown acceptable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of nucleotide synthesis and regulation of adenosine function . This can lead to changes in cell signaling and potentially cell death .
Action Environment
Similar compounds have shown that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
属性
IUPAC Name |
[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-2-18(17-8-4-3-5-9-17)22(27)28-16-21(26)25-14-12-24(13-15-25)20-11-7-6-10-19(20)23/h3-11,18H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQSZFHCXDLXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。